molecular formula C11H8Cl2N2O2S B2503396 6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide CAS No. 622804-77-7

6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide

Cat. No.: B2503396
CAS No.: 622804-77-7
M. Wt: 303.16
InChI Key: NAPDAWLRIRATES-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide is a pyridine-based sulfonamide derivative characterized by a chlorine-substituted pyridine ring and a 3-chlorophenyl sulfonamide group. Sulfonamides are known for diverse biological activities, including antimicrobial, tuberculostatic, and antiproliferative effects, often influenced by substituent patterns on the aromatic rings .

Properties

IUPAC Name

6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-8-2-1-3-9(6-8)15-18(16,17)10-4-5-11(13)14-7-10/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPDAWLRIRATES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Sulfonamide Synthesis via Sulfonyl Chloride Intermediate

The most widely reported method involves reacting 6-chloropyridine-3-sulfonyl chloride with 3-chloroaniline under controlled conditions.

Reaction Mechanism

The synthesis proceeds via nucleophilic substitution:

  • Deprotonation : A base (e.g., triethylamine) deprotonates 3-chloroaniline, enhancing its nucleophilicity.
  • Nucleophilic Attack : The amine attacks the electrophilic sulfur in 6-chloropyridine-3-sulfonyl chloride.
  • Byproduct Elimination : Hydrochloric acid is released, necessitating scavenging agents.

$$
\text{C}5\text{H}3\text{ClNSO}2\text{Cl} + \text{C}6\text{H}4\text{ClNH}2 \rightarrow \text{C}{11}\text{H}7\text{Cl}2\text{N}2\text{O}_2\text{S} + \text{HCl}
$$

Standard Protocol

Parameter Condition
Reactants 6-Chloropyridine-3-sulfonyl chloride (1.0 eq), 3-chloroaniline (1.1 eq)
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF)
Base Triethylamine (2.0 eq)
Temperature 0–5°C (initial), then 25°C (12 h)
Yield 68–75% after purification

Purification : Recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Alternative Synthetic Routes

Direct Chlorination of Pyridine Sulfonamide

For substrates lacking the 6-chloro group, electrophilic chlorination can be employed:

Chlorination Protocol
Parameter Condition
Starting Material N-(3-chlorophenyl)pyridine-3-sulfonamide
Chlorinating Agent Cl₂ gas or sulfuryl chloride (SO₂Cl₂)
Catalyst FeCl₃ (0.1 eq)
Solvent Chloroform
Temperature 60°C (6 h)
Yield 52–60%

Limitation : Regioselectivity challenges may arise, requiring careful monitoring to avoid over-chlorination.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

Parameter Condition
Reactants 6-Chloropyridine-3-sulfonyl chloride, 3-chloroaniline
Solvent DMF
Base K₂CO₃
Microwave Power 150 W
Temperature 100°C (20 min)
Yield 82%

Industrial-Scale Production Considerations

Process Optimization

Factor Industrial Adjustment
Solvent Choice Toluene (cost-effective, recyclable)
Base Aqueous NaOH (economical)
Reaction Scale Batch reactors (500–1,000 L)
Purity Control Crystallization with activated charcoal

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Classical Synthesis 75 98 120 High
Direct Chlorination 60 95 140 Moderate
Microwave-Assisted 82 99 160 Low

Key Findings :

  • The classical method balances cost and scalability, making it ideal for bulk production.
  • Microwave synthesis offers superior yields but higher operational costs.

Challenges and Solutions

Impurity Formation

  • Byproducts : Disubstituted sulfonamides or over-chlorinated pyridines.
  • Mitigation :
    • Strict stoichiometric control (1:1.1 molar ratio of sulfonyl chloride to amine).
    • Low-temperature reaction initiation.

Solvent Selection Impact

  • DCM vs. THF : DCM provides faster reaction kinetics, but THF improves solubility of intermediates.

Scientific Research Applications

6-Chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms may also participate in halogen bonding, further influencing the compound’s activity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Group

The biological and physical properties of pyridine sulfonamides are highly dependent on the substituent attached to the sulfonamide nitrogen. Key analogs include:

Compound Name Substituent Molecular Formula Key Properties/Activities Reference
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide Pyridin-4-ylmethyl C₁₁H₁₀ClN₃O₂S Antimicrobial activity; crystal structure with N–H···N hydrogen bonds
6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide 3-Fluorophenylmethyl + N-methyl C₁₃H₁₂ClFN₂O₂S Increased lipophilicity due to fluorine; potential enhanced bioavailability
6-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide Isopropyl C₈H₁₁ClN₂O₂S Aliphatic substituent; likely higher solubility in nonpolar solvents
6-Chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide 5-Methyloxazole C₉H₈ClN₃O₃S Oxazole heterocycle may enhance target binding in enzymes

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., 3-chlorophenyl, pyridinyl) enhance π-π stacking interactions in crystal structures, improving thermal stability .
Antimicrobial and Tuberculostatic Activity
  • 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Compound 6) : Exhibited 65% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL. The 4-chlorophenyl group may reduce steric hindrance compared to 3-chlorophenyl, but activity remains suboptimal for clinical use .
  • Pyridine Sulfonamides : Derivatives with pyridin-4-ylmethyl groups demonstrated antimicrobial activity, though specific MIC values for the 3-chlorophenyl analog are unreported .
Energetic Material Properties
  • Such properties suggest that 3-chlorophenyl substituents may enhance thermal stability in related compounds.

Structural and Physical Properties

Crystal Packing and Hydrogen Bonding
  • 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide: Forms C(7) chains via N–H···N hydrogen bonds parallel to the [001] axis, with a monoclinic crystal system (space group P2₁/c) and density of 1.482 Mg/m³ .
Thermal Stability
  • 1-(3-Chlorophenyl)-1H-tetrazole : Decomposes exothermically at 492 K, with thermokinetic analysis indicating radical formation . Similar decomposition pathways may occur in 6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide due to the presence of chlorine and sulfonamide groups.

Biological Activity

6-Chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₈Cl₂N₂O₂S
  • Molecular Weight : 307.17 g/mol

The presence of the sulfonamide functional group is significant in its biological activity, as sulfonamides are known for their low toxicity and effectiveness against a variety of pathogens.

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial growth, making it a candidate for antimicrobial therapies.
  • Modulation of Cholinergic Transmission : Research indicates that this compound can influence cholinergic synaptic transmission in insects by interacting with nicotinic acetylcholine receptors (nAChRs), similar to neonicotinoid insecticides .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound has antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Observation Reference
AntimicrobialEffective against multiple bacterial strains
Cholinergic ModulationActivates postsynaptic nAChRs, blocking excitatory signals
AntiproliferativeSignificant cytotoxicity against various cancer cell lines
Binding AffinityHigh specificity towards certain biological targets

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of various pyridine sulfonamides, including this compound. Results indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cholinergic Synaptic Effects :
    In electrophysiological assays conducted on cockroach models, the compound was found to induce depolarization in cholinergic synapses, demonstrating its potential as a competitive modulator of nAChRs. This effect was quantified through dose-response curves, showing a robust activation profile .
  • Anticancer Potential :
    A series of tests on human cancer cell lines revealed that this compound exhibited varying degrees of cytotoxicity. The average growth inhibition percentage (IGP) across multiple cancer types reached up to 90%, indicating strong antiproliferative properties .

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